4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane is a boronic ester compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a dioxaborolane ring and a phenylbutenynyl group. It is widely used in various chemical reactions and has applications in scientific research, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and a suitable phenylbutenynyl precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base such as potassium carbonate. The reaction is typically performed in an inert atmosphere to prevent oxidation.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different boronic ester derivatives.
Substitution: The compound can participate in substitution reactions, where the phenylbutenynyl group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various boronic acids, esters, and substituted derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The dioxaborolane ring can interact with nucleophiles, while the phenylbutenynyl group can participate in π-π interactions with aromatic systems. These interactions enable the compound to act as a versatile reagent in organic synthesis and as a potential therapeutic agent.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound lacks the phenylbutenynyl group and is primarily used as a boron source in various chemical reactions.
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: This compound contains a phenylsulfanylmethyl group instead of the phenylbutenynyl group and is used in the synthesis of aryl/heteroaryl derivatives.
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound is an important intermediate in the synthesis of biologically active compounds.
Properties
Molecular Formula |
C16H19BO2 |
---|---|
Molecular Weight |
254.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H19BO2/c1-15(2)16(3,4)19-17(18-15)13-9-8-12-14-10-6-5-7-11-14/h5-7,9-11,13H,1-4H3/b13-9+ |
InChI Key |
LLNCJMAMDMKOJN-UKTHLTGXSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C#CC2=CC=CC=C2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.